TXH11106 vs. A22 & CBR-4830: Enhanced Bactericidal Activity Against Gram-Negative Pathogens
The third-generation MreB inhibitor TXH11106 demonstrates significantly enhanced bactericidal activity compared to first-generation A22 and second-generation CBR-4830 against key Gram-negative pathogens [1]. This correlates with a more potent, non-competitive inhibition of MreB ATPase activity, indicating a differentiated mechanism of action [2].
| Evidence Dimension | Bactericidal Activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | TXH11106: MIC values 4-16 μg/mL against E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa [1] |
| Comparator Or Baseline | A22: Significantly higher MIC values (weaker activity); CBR-4830: Significantly higher MIC values (weaker activity) [1] |
| Quantified Difference | TXH11106 exhibits enhanced bactericidal activity (lower MIC) versus A22 and CBR-4830 [1] |
| Conditions | Broth microdilution assays against Gram-negative pathogens (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa) [1] |
Why This Matters
TXH11106 is a superior, next-generation tool for in vivo efficacy studies and chemical probe development, offering a distinct potency advantage over earlier, more toxic MreB inhibitors.
- [1] Rosado-Lugo JD, Sagong HY, Bryan EJ, Ferrer-González E, Wang Y, Cao Y, et al. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens. Antibiotics. 2022 May 20;11(5):693. View Source
- [2] Rosado-Lugo JD, Sagong HY, Bryan EJ, Ferrer-González E, Wang Y, Cao Y, et al. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens. Antibiotics. 2022 May 20;11(5):693. (Figure 5) View Source
